molecular formula C12H12ClN3 B560219 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride

Cat. No.: B560219
M. Wt: 233.69 g/mol
InChI Key: NIGHNKWLMSRCOZ-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride (CAS: 1186195-56-1) is an imidazoline derivative characterized by an isoquinoline core linked to a 4,5-dihydroimidazole moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. It is commercially available at 97% purity and is typically stocked for research use .

Properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.ClH/c1-2-4-10-8-15-11(7-9(10)3-1)12-13-5-6-14-12;/h1-4,7-8H,5-6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGHNKWLMSRCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3C=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BU 226 hydrochloride involves the formation of the imidazoline ring and its subsequent attachment to an isoquinoline structure. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing imidazoline derivatives typically involve the cyclization of N-substituted ethylenediamines with aldehydes or ketones under acidic conditions .

Industrial Production Methods: Industrial production methods for BU 226 hydrochloride are not publicly detailed, as this compound is primarily used for research purposes and not for large-scale industrial applications. The production typically follows standard organic synthesis protocols in a controlled laboratory environment .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The isoquinoline moiety undergoes electrophilic substitution due to its electron-deficient nature. Common reactions include nitration and sulfonation at specific positions:

  • Nitration : Occurs preferentially at the 5- or 8-position of the isoquinoline ring under acidic conditions (e.g., HNO₃/H₂SO₄) .
  • Halogenation : Chlorination or bromination proceeds via electrophilic attack, often requiring Lewis acid catalysts (e.g., FeCl₃) .

Example Reaction :Isoquinoline+HNO3H2SO45 Nitroisoquinoline\text{Isoquinoline}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{5 Nitroisoquinoline}

Oxidation Reactions

The 4,5-dihydroimidazole (imidazoline) ring is susceptible to oxidation, converting to a fully aromatic imidazole:

  • Oxidation with KMnO₄ : In acidic or neutral conditions, the imidazoline ring oxidizes to imidazole, forming 3-(1H-imidazol-2-yl)isoquinoline .
  • Air Oxidation : Prolonged exposure to oxygen may lead to partial dehydrogenation of the imidazoline ring .

Example Reaction :ImidazolineKMnO4,H+Imidazole\text{Imidazoline}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{Imidazole}

Reduction Reactions

The isoquinoline ring can be reduced to tetrahydroisoquinoline under catalytic hydrogenation:

  • Catalytic Hydrogenation : Using H₂/Pd-C in methanol, the isoquinoline ring converts to 1,2,3,4-tetrahydroisoquinoline while preserving the imidazoline moiety .

Example Reaction :Isoquinoline+H2Pd CTetrahydroisoquinoline\text{Isoquinoline}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Tetrahydroisoquinoline}

Nucleophilic Substitution

The imidazoline’s secondary amine participates in alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., MeI) in DMF/K₂CO₃ to form N-alkylated derivatives .
  • Acylation : Treatment with acyl chlorides (e.g., AcCl) yields N-acylimidazolidines .

Example Reaction :Imidazoline+CH3IK2CO3N Methylimidazoline\text{Imidazoline}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3}\text{N Methylimidazoline}

Cyclization and Rearrangement

Under acidic conditions, the compound undergoes cyclodehydration or Newman-Kwart rearrangements:

  • Acid-Catalyzed Cyclization : Forms fused polycyclic structures, such as imidazo[4,5-c]isoquinolines, in HCl/AcOH .
  • Newman-Kwart Rearrangement : Converts thiocarbamates to thioethers at elevated temperatures .

Example Reaction :ThiocarbamateΔThioether\text{Thiocarbamate}\xrightarrow{\Delta}\text{Thioether}

Coordination Chemistry

The imidazoline nitrogen acts as a ligand for metal ions:

  • Cu²⁺/Co²⁺ Complexation : Forms stable complexes, studied for catalytic applications in asymmetric synthesis .

Comparative Reaction Table

Reaction Type Reagents/Conditions Products References
Electrophilic SubstitutionHNO₃/H₂SO₄, FeCl₃Nitro-/halo-substituted isoquinoline
OxidationKMnO₄, H⁺3-(1H-Imidazol-2-yl)isoquinoline
ReductionH₂/Pd-C, MeOHTetrahydroisoquinoline derivatives
AlkylationMeI, K₂CO₃, DMFN-Methylimidazoline
CyclizationHCl, AcOHFused imidazo[4,5-c]isoquinolines

Key Research Findings

  • Biological Activity : Derivatives exhibit affinity for imidazoline I₂ receptors, influencing monoamine release .
  • Synthetic Utility : Serves as a precursor for antidepressants and antimicrobial agents via functional group interconversion .
  • Stability : The hydrochloride salt enhances solubility but may decompose under strong basic conditions .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including those associated with colorectal and prostate cancers. The mechanism of action is believed to involve the modulation of signaling pathways critical for cancer cell proliferation and survival .

Neuropharmacological Applications

This compound has been explored for its neuropharmacological potential. It has been suggested that it may act as a modulator of neurotransmitter systems involved in cognitive functions. Preliminary studies indicate that it could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by potentially enhancing synaptic plasticity and reducing neuroinflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline derivatives is crucial for optimizing their pharmacological properties. Variations in substituents on the isoquinoline core can significantly influence biological activity, allowing for the design of more potent analogs .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a specific derivative of 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline showed significant cytotoxic effects against SW480 (colorectal cancer) and PC3 (prostate cancer) cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated that treatment with 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride led to improved cognitive function and reduced amyloid plaque formation in the brain, suggesting its utility in developing therapies for neurodegenerative diseases .

Mechanism of Action

BU 226 hydrochloride exerts its effects by binding to the imidazoline I2 receptors. These receptors are allosteric binding sites of monoamine oxidase and play a significant role in neuroprotection and pain modulation. The binding of BU 226 hydrochloride to these receptors modulates their activity, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride and analogous compounds:

Compound Name Core Structure Substituents/Modifications Pharmacological Target Key Findings
3-(4,5-Dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride Isoquinoline 4,5-Dihydroimidazole at position 3 Imidazoline I2 receptors, α2-adrenoceptors Potential CNS activity; used in receptor binding assays .
BRL44408 (α2A antagonist) Isoindole Methyl group at N1; 4,5-dihydroimidazole at position 2 α2A-adrenoceptor Selective α2A antagonist; inhibits mydriasis in rats .
DG-5128 (hypoglycemic agent) Pyridine Phenylethyl chain with 4,5-dihydroimidazole Adrenaline-induced platelet aggregation Reduces blood glucose via non-tolbutamide pathways; no lactic acidosis .
Oxymetazoline hydrochloride (Rhofade Cream) Phenol 4,5-Dihydroimidazole and tert-butyl groups α1A-adrenoceptor Vasoconstrictor; treats facial erythema .
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride Benzene Amino group at position 4 Organic synthesis intermediate Used as a building block for G-quadruplex ligands and other derivatives .
BU226 (2-[4,5-dihydroimidaz-2-yl]-isoquinoline hydrochloride) Isoquinoline Similar structure but positional isomerism Imidazoline I2 receptors Modulates CNS pathways; studied in pain models .

Structural and Functional Insights:

Core Aromatic System: The isoquinoline core in the target compound distinguishes it from isoindole (BRL44408) or pyridine (DG-5128) derivatives. Substitution patterns (e.g., methyl groups in BRL44408, tert-butyl in oxymetazoline) influence receptor subtype selectivity. For example, BRL44408’s methyl group confers α2A specificity, whereas the target compound’s unmodified isoquinoline may allow broader receptor interactions .

Pharmacological Effects: Unlike DG-5128, which targets hypoglycemia via platelet aggregation inhibition, the target compound’s isoquinoline moiety may prioritize adrenoceptor or imidazoline receptor modulation . Compared to oxymetazoline (α1A agonist), the absence of a phenolic group in the target compound likely reduces vasoconstrictive activity but may enhance CNS penetration .

Physicochemical Properties: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs like BU226, facilitating in vitro assays .

Research Findings:

  • Comparative Efficacy: In α2-adrenoceptor antagonism assays, BRL44408 (IC50 ~10 nM for α2A) outperforms the target compound, which lacks selective substitutions, indicating lower subtype specificity .
  • Therapeutic Potential: Unlike DG-5128’s antidiabetic effects, the target compound’s isoquinoline structure aligns more closely with CNS applications, such as modulating imidazoline receptors in depression or anxiety models .

Biological Activity

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline; hydrochloride (CAS: 1186195-56-1) is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C12H12ClN3
  • Molecular Weight : 233.7 g/mol
  • Purity : Typically 95% or higher in commercial preparations .

Pharmacological Profile

The biological activity of isoquinoline derivatives, including 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline; hydrochloride, has been extensively studied. Isoquinolines are known for their diverse pharmacological properties, including:

  • Anticancer Activity : Isoquinoline derivatives have shown potential in inhibiting cancer cell proliferation. For instance, compounds similar to 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline have demonstrated significant activity against various cancer cell lines in the NCI-60 screen .
  • Neuroprotective Effects : Some studies indicate that derivatives can protect neuronal cells from damage induced by stressors like corticosterone, enhancing cell survival and maturation .
  • Antimicrobial Activity : Research has identified isoquinoline compounds with notable antibacterial and antifungal properties, suggesting their potential as therapeutic agents against infections .

Case Studies

  • Anticancer Activity :
    • A study evaluated the antiproliferative effects of various isoquinoline derivatives on human cancer cell lines. The results indicated that certain modifications at the 3-position of isoquinoline significantly enhance anticancer efficacy, with some compounds exhibiting IC50 values in the low micromolar range .
  • Neuroprotection :
    • In vitro studies demonstrated that compounds derived from 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline showed neuroprotective effects in PC12 cells, with one compound achieving a protection rate of 32.7% against corticosterone-induced toxicity .
  • Antimicrobial Activity :
    • A series of isoquinoline derivatives were synthesized and tested for antimicrobial efficacy. Compounds exhibited varying degrees of bactericidal and fungicidal activity, with specific derivatives showing promise against Staphylococcus aureus and other pathogens .

Table 1: Summary of Biological Activities

Activity TypeCompound VariantsKey Findings
AnticancerVariousSignificant inhibition in NCI-60 cancer cell lines
NeuroprotectiveSelected DerivativesEnhanced survival in PC12 cells under stress
AntimicrobialMultiple CompoundsEffective against Staphylococcus aureus and fungi

The mechanisms through which 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to increased apoptosis in cancer cells .
  • Neuroprotective Pathways : The neuroprotective effects may involve modulation of neurotransmitter systems or direct antioxidant activity, although specific pathways remain to be elucidated.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization reactions of amido-nitriles under nickel catalysis, followed by proto-demetallation and dehydrative cyclization . Mild reaction conditions (e.g., controlled pH, low-to-moderate temperatures) are critical to prevent side reactions and ensure high yields. Scalable methods prioritize catalysts like nickel to enhance selectivity for the imidazole core. Purity is typically verified using HPLC (≥98% purity thresholds) and NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR are essential for confirming the imidazole and isoquinoline moieties. Chemical shifts near δ 3.5–4.5 ppm (imidazoline protons) and δ 7.0–8.5 ppm (aromatic isoquinoline protons) are diagnostic .
  • HPLC/MS : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) resolves impurities. High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C12_{12}H13_{13}N3_3Cl) .
  • XRD : Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and hydrogen bonding patterns .

Q. What are the common functionalization reactions of this compound, and how do substituents alter its reactivity?

  • Methodological Answer : Nucleophilic substitution at the imidazoline nitrogen is feasible using alkyl halides or aryl boronic acids under Pd catalysis. Oxidation with hydrogen peroxide yields imidazole derivatives, while reduction (e.g., NaBH4_4) stabilizes the dihydroimidazole ring . Substituents on the isoquinoline ring (e.g., electron-withdrawing groups) enhance electrophilic aromatic substitution reactivity .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for key cyclization steps. Tools like ICReDD integrate reaction path searches with experimental data to prioritize low-energy pathways. For example, tautomerization steps during synthesis are validated via computed Gibbs free energy profiles . Machine learning models trained on PubChem data (e.g., Template_relevance Reaxys) predict feasible one-step syntheses with >85% accuracy .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from assay conditions. Standardize protocols:

  • Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO vehicle).
  • Validate target engagement via SPR or ITC to confirm binding affinities (Kd_d values).
  • Cross-reference with structural analogs (e.g., 2-arylamino-2-imidazolines) to isolate structure-activity relationships .

Q. What strategies improve the stability of this compound in aqueous solutions for pharmacological studies?

  • Methodological Answer :

  • pH Control : Stabilize the hydrochloride salt in buffers at pH 4–6 to prevent imidazole ring hydrolysis .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances long-term storage stability.
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies major degradation products via LC-MS .

Q. How can reactor design enhance the scalability of its synthesis while minimizing waste?

  • Methodological Answer : Continuous-flow reactors reduce side reactions by maintaining precise temperature/residence time control. Membrane separation technologies (e.g., nanofiltration) recover unreacted precursors, achieving >90% atom economy. Process simulation software (Aspen Plus) optimizes solvent recycling and energy consumption .

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